1,1'-{[4-(Phenoxymethyl)phenyl]methylene}dipiperidine
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Overview
Description
1,1’-{[4-(Phenoxymethyl)phenyl]methylene}dipiperidine is a complex organic compound that consists of a phenyl ring substituted with a phenoxymethyl group and two piperidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-{[4-(Phenoxymethyl)phenyl]methylene}dipiperidine typically involves the reaction of 4-(phenoxymethyl)benzyl chloride with piperidine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by adjusting reaction conditions such as temperature, solvent, and reaction time. Additionally, purification techniques like recrystallization or column chromatography may be employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
1,1’-{[4-(Phenoxymethyl)phenyl]methylene}dipiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the compound into alcohols or amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions with reagents like halogens, nitrating agents, or sulfonating agents to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
1,1’-{[4-(Phenoxymethyl)phenyl]methylene}dipiperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1’-{[4-(Phenoxymethyl)phenyl]methylene}dipiperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,1’-[1,4-Phenylenebis(methylene)]dipiperidine: A structurally similar compound with two piperidine rings connected by a phenyl ring.
4-(Phenoxymethyl)benzyl chloride: A precursor used in the synthesis of 1,1’-{[4-(Phenoxymethyl)phenyl]methylene}dipiperidine.
Uniqueness
1,1’-{[4-(Phenoxymethyl)phenyl]methylene}dipiperidine is unique due to its specific substitution pattern and the presence of both phenyl and piperidine rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
61456-61-9 |
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Molecular Formula |
C24H32N2O |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
1-[[4-(phenoxymethyl)phenyl]-piperidin-1-ylmethyl]piperidine |
InChI |
InChI=1S/C24H32N2O/c1-4-10-23(11-5-1)27-20-21-12-14-22(15-13-21)24(25-16-6-2-7-17-25)26-18-8-3-9-19-26/h1,4-5,10-15,24H,2-3,6-9,16-20H2 |
InChI Key |
TYLAPPZJVAMXRN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(C2=CC=C(C=C2)COC3=CC=CC=C3)N4CCCCC4 |
Origin of Product |
United States |
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